molecular formula C24H24N4O3 B607140 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate CAS No. 2222059-70-1

2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate

Cat. No. B607140
M. Wt: 416.481
InChI Key: OWHVQGGLXPNNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DKFZ-251 is a potent inhibitor of kallikrein-related peptidase 6 with on-target cellular activity. DKFZ-251 demonstrated good selectivity for KLK6 compared to other KLKs, and on-target activity in a cellular assay.

Scientific Research Applications

Corrosion Inhibition

The compound, as part of the bipyrazolic derivatives family, has been identified as a highly effective inhibitor for the corrosion of C38 steel in hydrochloric acid solutions. Studies involving weight-loss measurement and electrochemical techniques revealed that these compounds, specifically BT43, provide over 95% protection against corrosion at low concentrations. The mechanism was identified as cathodic inhibition, influenced by the compound's molecular structure as revealed by Quantum chemical data and Density Functional Theory (DFT) analysis (Missoum et al., 2013).

Biological Activity

Some derivatives of 3,5-dimethyl-1H-pyrazole have shown significant biological activity. They were synthesized and screened for their antibacterial activity against four bacterial species, exhibiting notable efficacy. This underscores the potential of these compounds in therapeutic applications, although the specific compound was not directly studied for biological activity (Al-Smaisim, 2012).

Catalytic Properties

Derivatives of 3,5-dimethyl-1H-pyrazole, specifically designed as multidendate ligands, have demonstrated catalytic properties. Their complexes with copper (II) were found suitable for the catalytic oxidation of catechol substrate to quinone with dioxygen at ambient conditions. The rate of this catalytic oxidation varied significantly among the complexes, indicating the potential utility of these compounds in catalytic processes (Boussalah et al., 2009).

Synthesis of Heterocyclic Compounds

Derivatives of 3,5-dimethyl-1H-pyrazole have been utilized in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical synthesis. These include the formation of pyrazolo[4,3-c]pyridine-7-carboxylates, highlighting the compound's role in facilitating complex chemical transformations (Stanovnik et al., 2003).

properties

CAS RN

2222059-70-1

Product Name

2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate

Molecular Formula

C24H24N4O3

Molecular Weight

416.481

IUPAC Name

2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C24H24N4O3/c1-15-20(19-11-7-8-12-21(19)25-15)13-23(30)31-14-22(29)26-24-16(2)27-28(17(24)3)18-9-5-4-6-10-18/h4-12,25H,13-14H2,1-3H3,(H,26,29)

InChI Key

OWHVQGGLXPNNBI-UHFFFAOYSA-N

SMILES

CC(NC1=C2C=CC=C1)=C2CC(OCC(NC3=C(C)N(C4=CC=CC=C4)N=C3C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DKFZ-251;  DKFZ 251;  DKFZ251; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate

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